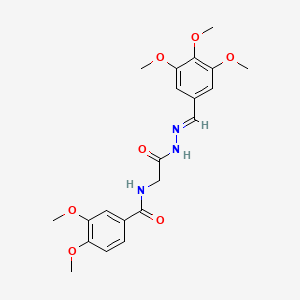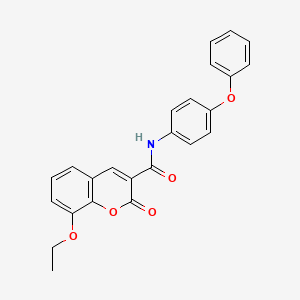
8-ethoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-ethoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide, also known as EOPC, is a synthetic compound that belongs to the chromene family. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development. EOPC has been found to exhibit promising pharmacological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.
Applications De Recherche Scientifique
8-ethoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit significant anti-inflammatory, anti-tumor, and anti-angiogenic effects. 8-ethoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to suppress the production of pro-inflammatory cytokines and chemokines. 8-ethoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide has been investigated for its potential use in the treatment of various diseases such as cancer, rheumatoid arthritis, and inflammatory bowel disease.
Mécanisme D'action
The exact mechanism of action of 8-ethoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide is not fully understood. However, studies have suggested that it may exert its pharmacological effects by inhibiting various signaling pathways. 8-ethoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide has been found to inhibit the NF-κB and MAPK signaling pathways, which are involved in inflammation and cancer cell proliferation. 8-ethoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide has also been shown to inhibit the VEGF signaling pathway, which is involved in angiogenesis.
Effets Biochimiques Et Physiologiques
8-ethoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as IL-6, TNF-α, and MCP-1. 8-ethoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide has also been found to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, 8-ethoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide has been shown to inhibit angiogenesis, which is the process of new blood vessel formation.
Avantages Et Limitations Des Expériences En Laboratoire
8-ethoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide has several advantages for lab experiments. It is a synthetic compound, which allows for easy reproducibility and scalability. 8-ethoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide is also stable and has a long shelf life, which makes it suitable for storage and transportation. However, there are also some limitations to using 8-ethoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide in lab experiments. It is a relatively new compound, and its pharmacological properties are not fully understood. Additionally, 8-ethoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide may have off-target effects, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 8-ethoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide. One potential avenue is to investigate its potential use in combination therapy with other drugs. 8-ethoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide has been found to exhibit synergistic effects with other compounds, such as cisplatin and doxorubicin. Another area of research is to investigate the pharmacokinetics and pharmacodynamics of 8-ethoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide in vivo. This would provide valuable information on the absorption, distribution, metabolism, and excretion of 8-ethoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide in the body. Finally, further studies are needed to elucidate the exact mechanism of action of 8-ethoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide and to identify its molecular targets. This would provide valuable insights into the pharmacological properties of 8-ethoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide and its potential applications in drug discovery and development.
Conclusion:
In conclusion, 8-ethoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It has been found to exhibit promising pharmacological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. 8-ethoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide has been investigated for its potential use in the treatment of various diseases such as cancer, rheumatoid arthritis, and inflammatory bowel disease. Future research on 8-ethoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide should focus on investigating its potential use in combination therapy, its pharmacokinetics and pharmacodynamics in vivo, and identifying its molecular targets.
Méthodes De Synthèse
8-ethoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide can be synthesized by the reaction of 4-phenoxyaniline and ethyl 2-oxo-2H-chromene-3-carboxylate in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Propriétés
IUPAC Name |
8-ethoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO5/c1-2-28-21-10-6-7-16-15-20(24(27)30-22(16)21)23(26)25-17-11-13-19(14-12-17)29-18-8-4-3-5-9-18/h3-15H,2H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEKHEKHOZIVJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-ethoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-Cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethyl]but-2-ynamide](/img/structure/B2585409.png)
![Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2585410.png)
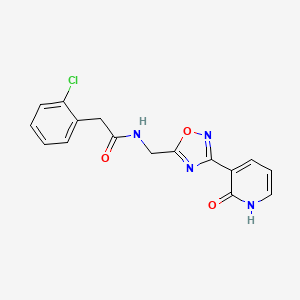
![3-(benzenesulfonyl)-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2585413.png)
![Ethyl 2-[(chloroacetyl)amino]-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2585414.png)
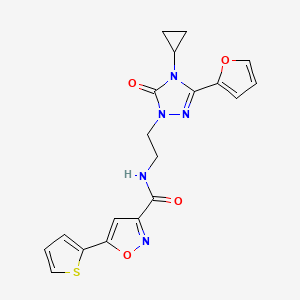
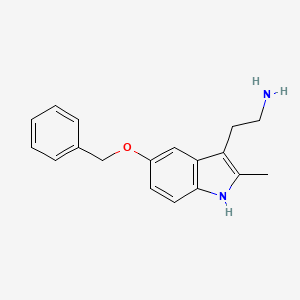
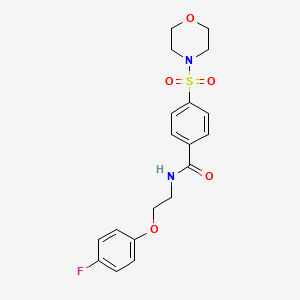
![1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]benzimidazole](/img/structure/B2585422.png)
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2585423.png)
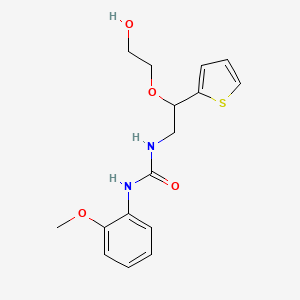
![Ethyl 5-(4-methoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2585426.png)
![(E)-4-(Dimethylamino)-N-[2-(3-ethyl-1,2,4-triazol-4-yl)ethyl]but-2-enamide](/img/structure/B2585427.png)
